2-Hydroxy-3-(2-isopropylphenyl)propanoic Acid
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Overview
Description
2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of phenylpropanoic acid and is characterized by the presence of a hydroxy group and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid can be achieved through several methods. One common approach involves the reaction of benzaldehyde with vinyl ether to form 3-(2-methoxyphenyl)propionaldehyde. This intermediate is then subjected to oxidation to yield 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in microbial metabolism and as a growth substrate for various strains of E.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antiulcerogenic effect is believed to be mediated through the inhibition of serotonin-induced pathways, thereby preventing ulcer formation . Additionally, its role as a microbial metabolite suggests involvement in metabolic pathways related to catechin and epicatechin degradation.
Comparison with Similar Compounds
Similar Compounds
3-(2-hydroxyphenyl)propionic acid: A phenylpropanoic acid derivative with similar structural features.
2-hydroxybenzenepropanoic acid: Another related compound with a hydroxy group on the benzene ring.
Hydrocoumaric acid: A compound with a similar phenylpropanoic acid backbone but different substituents.
Uniqueness
2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-hydroxy-3-(2-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
GBQJBNPTHSUALX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC(C(=O)O)O |
Origin of Product |
United States |
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